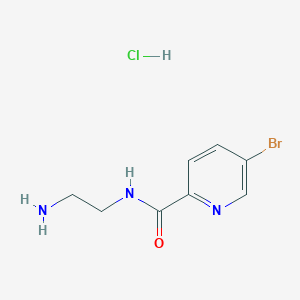
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H11BrClN3O and its molecular weight is 280.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging Tracer Development
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide and its derivatives have been investigated as potential imaging tracers for Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPET). These compounds, particularly their fluorinated analogues, show promise for studying monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).
Drug Synthesis Optimization
The compound has been used as a starting material in the synthesis of various pharmacologically active compounds. For instance, its role in the synthesis of Nav1.8 sodium channel modulator is significant. Key steps in this synthesis, including the oxidation and Suzuki−Miyaura coupling steps, have been optimized for improved yield and reproducibility (Fray et al., 2010).
Radioligand Synthesis for PET
A derivative of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide has been used to synthesize PET radioligands. For example, MK-1064, a compound synthesized from a derivative of this chemical, serves as a radioligand for imaging orexin-2 receptor, showing potential in neuroscientific research (Gao et al., 2016).
Electrocatalytic Carboxylation
The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in specific ionic liquids has been investigated. This process leads to the formation of 6-aminonicotinic acid, showcasing the potential of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide in green chemistry applications (Feng et al., 2010).
Synthesis of Antiarrhythmic Agents
Derivatives of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide have shown promise in the synthesis of compounds with antiarrhythmic activity. This research opens up potential applications in the development of new cardiac drugs (Hoang et al., 2018).
Propriétés
IUPAC Name |
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQVKRWXPIGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)
![N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433215.png)

![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)








![4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene](/img/structure/B2433234.png)
